molecular formula C18H27N3O5 B248205 Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate

Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate

Cat. No. B248205
M. Wt: 365.4 g/mol
InChI Key: DIHWMVXYGRDAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate, commonly known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH) enzyme. This enzyme is responsible for breaking down anandamide, an endocannabinoid that plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide, which results in pain relief, reduced anxiety, and improved mood.

Mechanism of Action

URB597 works by inhibiting the Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain and body, regulating pain, mood, and appetite. By inhibiting Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate, URB597 increases the levels of anandamide, leading to increased activation of cannabinoid receptors and resulting in pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
URB597 has been shown to increase the levels of anandamide in the brain and body, leading to activation of cannabinoid receptors. This activation results in various biochemical and physiological effects, including pain relief, reduced anxiety, and improved mood. URB597 has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

URB597 has several advantages for lab experiments, including its high potency and selectivity for Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate inhibition. However, URB597 has a relatively short half-life and is rapidly metabolized in vivo, which may limit its therapeutic potential. In addition, URB597 has been shown to have off-target effects on other enzymes, which may complicate its use in research.

Future Directions

Future research on URB597 should focus on optimizing its pharmacokinetic properties to improve its therapeutic potential. This may involve developing more stable analogs of URB597 or combining URB597 with other drugs to enhance its effects. In addition, further studies are needed to investigate the potential of URB597 as a treatment for various conditions, including pain, anxiety, depression, and addiction. Finally, more research is needed to understand the mechanisms underlying the off-target effects of URB597 and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of URB597 involves several steps, starting from the reaction of piperazine with ethyl 4-chloroacetoacetate to form ethyl 4-piperazinecarboxylate. This intermediate is then reacted with 2,5-dimethoxyaniline and sodium hydride to form the final product, URB597. The yield of URB597 is around 50%, and the purity can be improved by recrystallization.

Scientific Research Applications

URB597 has been extensively studied for its potential therapeutic applications in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, URB597 has shown promising results in reducing pain sensitivity, anxiety-like behaviors, and depressive-like behaviors in animal models. In addition, URB597 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and heroin. These findings suggest that URB597 may have potential as a novel treatment for these conditions.

properties

Product Name

Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O5/c1-4-26-18(23)21-11-9-20(10-12-21)8-7-17(22)19-15-13-14(24-2)5-6-16(15)25-3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22)

InChI Key

DIHWMVXYGRDAFV-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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